REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][CH2:14][C:15]2[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:16]=2[F:22])=[CH:9][CH:8]=1.OO.[OH2:25]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C1(C)C=CC=CC=1.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([CH2:14][C:15]2[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:16]=2[F:22])(=[O:2])=[O:25])=[CH:9][CH:8]=1 |f:4.5,7.8.9.10.11|
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Name
|
|
Quantity
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2.5 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)SCC1=C(C=CC(=C1)F)F
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
114.2 mL
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Type
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reactant
|
Smiles
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OO
|
Name
|
|
Quantity
|
36.56 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
catalyst
|
Smiles
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O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was cooled
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Type
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CUSTOM
|
Details
|
the unreacted peroxide was quenched by addition of 20wt % sodium metabisulfite solution (120 mL)
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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WASH
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Details
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The organic phase was washed with water (190 mL)
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Type
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CONCENTRATION
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Details
|
concentrated to a total volume of approximately 200 mL
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Type
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ADDITION
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Details
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Heptane (400 mL) was added
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
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Details
|
The wet cake was washed with 2:1 heptane
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Type
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CUSTOM
|
Details
|
The product was dried in vacuo at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)CC1=C(C=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.6 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |